molecular formula C8H12N2O2S B2363524 2-Amino-4,5-dimethylbenzene-1-sulfonamide CAS No. 1042519-80-1

2-Amino-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2363524
CAS No.: 1042519-80-1
M. Wt: 200.26
InChI Key: FEWFADJHQRJDFY-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . This compound is characterized by the presence of an amino group, two methyl groups, and a sulfonamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2-Amino-4,5-dimethylbenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction parameters are meticulously controlled to optimize the production rate and minimize by-products . The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Amino-4,5-dimethylbenzene-1-sulfonamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various metabolic pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 2-Amino-4-methylbenzene-1-sulfonamide
  • 2-Amino-5-methylbenzene-1-sulfonamide
  • 4-Amino-2,5-dimethylbenzene-1-sulfonamide

Comparison: Compared to its similar compounds, 2-Amino-4,5-dimethylbenzene-1-sulfonamide is unique due to the specific positioning of its amino and methyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can result in different chemical and biological properties, making it a distinct compound in its class .

Properties

IUPAC Name

2-amino-4,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-5-3-7(9)8(4-6(5)2)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWFADJHQRJDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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